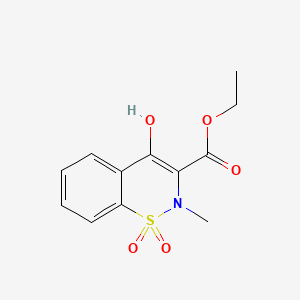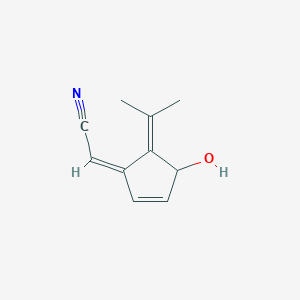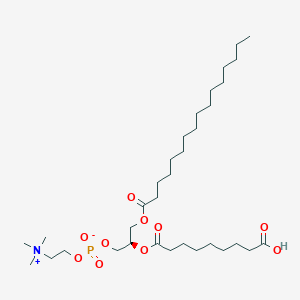
PAz-PC
Übersicht
Beschreibung
PAz-PC, also known as 1-O-hexadecanoyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine, is a major form of oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position . PAz-PC is one of the predominant oxLDL species and may be one of the important structural determinants of oxLDL .
Molecular Structure Analysis
PAz-PC has a molecular formula of C33H64NO10P . Its formal name is 1-O-hexadecanoyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine . The InChi code for PAz-PC is InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 .
Physical And Chemical Properties Analysis
PAz-PC has a molecular weight of 665.8 . It is soluble in DMF (1 mg/ml), DMSO (5 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 5 mg/ml) . The product is stored at -20°C and shipped at room temperature .
Wissenschaftliche Forschungsanwendungen
Photovoltaic Application : Polyazomethines (PAZ) containing triphenylamine or phenylenevinylene moieties have been synthesized for use in bulk heterojunction (BHJ) polymeric solar cells. These cells, with configurations including PAZ:PCBM, have shown promising power conversion efficiencies, highlighting the role of both polymer and fullerene derivative structures in developing air-stable solar cells (Iwan et al., 2014).
Optical and Theoretical Study for Solar Cells : Studies involving 25Th-cardo polyazomethine (PAZ) and its junction with PCBM have explored their application in new-generation solar cells. Theoretical and experimental analyses, including optical absorption and photoluminescence, suggest potential for efficient charge transfer and solar energy conversion (Korona et al., 2015).
Electrochemical Properties for Rechargeable Lithium Batteries : Polyazulene (PAz), a type of electroconductive polycyclic hydrocarbon, has been studied for its suitability as a cathode material in rechargeable lithium batteries. Its electrochemical properties, including reversible redox processes and anion doping-undoping kinetics, indicate its potential as a high-performance battery material (Osaka et al., 1987).
Designing Polymers for Photovoltaic Applications : Research on polyazomethines (PAZs) with various chemical structures has been conducted to optimize them for photovoltaic applications. The study includes density-functional theory (DFT and TDDFT) calculations and experimental data on optical, electrochemical, and electrical transport properties, providing insights into how chemical structures influence photovoltaic efficiency (Wojtkiewicz et al., 2017).
Enhanced Power Conversion in Solar Cells : A study focused on a polyazomethine (PPV-PAZ-DMB) containing vinylene and aliphatic side chains for use in bulk heterojunction solar cells. The inclusion of 10-camphorsulfonic acid in the active layer led to significantly improved power conversion efficiency, highlighting the importance of the dopant in optimizing photovoltaic properties (Iwan et al., 2015).
Safety And Hazards
PAz-PC is not for human or veterinary use . It is a highly flammable liquid and vapor, and it causes serious eye irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, taking precautionary measures against static discharge, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQYDSARXURNG-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922533 | |
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PAz-PC | |
CAS RN |
117746-89-1 | |
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,](/img/no-structure.png)

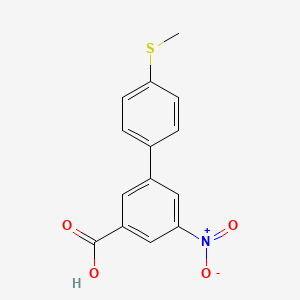

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
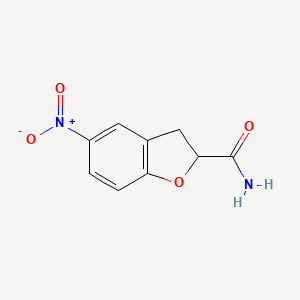
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
